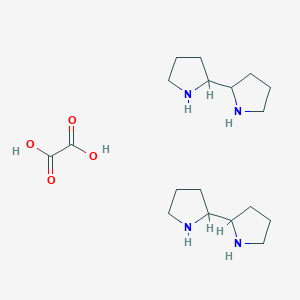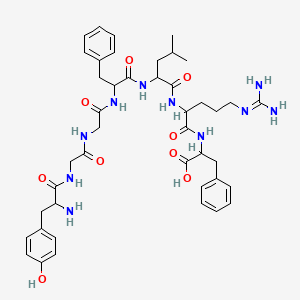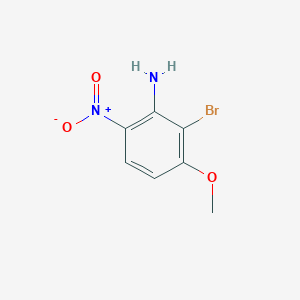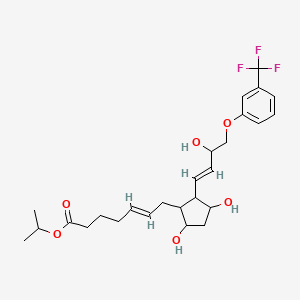
4-(4-Methyl-benzyloxy)-benzenesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methyl-benzyloxy)-benzenesulfonyl chloride is an organic compound with significant applications in various fields of chemistry and industry. It is characterized by the presence of a benzenesulfonyl chloride group attached to a benzene ring, which is further substituted with a 4-methyl-benzyloxy group. This compound is known for its reactivity and versatility in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methyl-benzyloxy)-benzenesulfonyl chloride typically involves the reaction of 4-(4-Methyl-benzyloxy)-benzene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The process can be summarized as follows:
Starting Material: 4-(4-Methyl-benzyloxy)-benzene
Reagent: Chlorosulfonic acid (ClSO3H)
Reaction Conditions: The reaction is usually conducted at low temperatures to prevent overreaction and decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems helps in maintaining precise control over reaction parameters, leading to high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(4-Methyl-benzyloxy)-benzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and functional groups.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products:
Sulfonamides: Formed by the reaction with amines
Sulfonate Esters: Formed by the reaction with alcohols
Sulfonothioates: Formed by the reaction with thiols
Applications De Recherche Scientifique
4-(4-Methyl-benzyloxy)-benzenesulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of 4-(4-Methyl-benzyloxy)-benzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of various sulfonyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparaison Avec Des Composés Similaires
4-Methylbenzenesulfonyl chloride: Lacks the benzyloxy group, making it less versatile in certain synthetic applications.
4-Benzyloxybenzenesulfonyl chloride: Lacks the methyl group, which may affect its reactivity and selectivity in certain reactions.
Uniqueness: 4-(4-Methyl-benzyloxy)-benzenesulfonyl chloride is unique due to the presence of both the 4-methyl-benzyloxy and sulfonyl chloride groups. This combination imparts distinct reactivity and selectivity, making it a valuable reagent in organic synthesis and industrial applications.
Propriétés
Formule moléculaire |
C14H13ClO3S |
|---|---|
Poids moléculaire |
296.8 g/mol |
Nom IUPAC |
4-[(4-methylphenyl)methoxy]benzenesulfonyl chloride |
InChI |
InChI=1S/C14H13ClO3S/c1-11-2-4-12(5-3-11)10-18-13-6-8-14(9-7-13)19(15,16)17/h2-9H,10H2,1H3 |
Clé InChI |
KVFQBDGUMUQNSQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



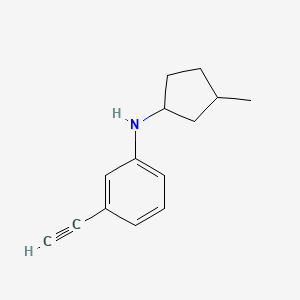




![4-[[5-(4-Hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2,6-dimethoxyphenol](/img/structure/B12107320.png)

![2-[[2-(2-Aminopropanoylamino)-3-phenylpropanoyl]amino]acetic acid](/img/structure/B12107328.png)
![1-Azabicyclo[3.1.0]hexane, 5-phenyl-](/img/structure/B12107343.png)
